(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine
Overview
Description
(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine: is a chemical compound with the molecular formula C14H12N2OS and a molecular weight of 256.33 g/mol 4-isothiocyanato-N-(4-methoxyphenyl)aniline . This compound is characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to a methoxy-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine typically involves the reaction of 4-methoxyaniline with phenyl isothiocyanate . The reaction is usually carried out in a solvent such as dimethylbenzene under mild conditions and nitrogen protection to prevent oxidation. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired isothiocyanate derivative.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine: undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the isothiocyanate group, leading to the formation of thioureas or other substituted products.
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Oxidation: : Oxidation products include corresponding oxo derivatives.
Reduction: : Reduced products include amines and other reduced derivatives.
Substitution: : Substitution reactions yield thioureas and other substituted products.
Scientific Research Applications
(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine: has various applications in scientific research, including:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.
Biology: : The compound is used in the study of enzyme inhibition and protein interactions.
Industry: : It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine exerts its effects involves its interaction with molecular targets and pathways. The isothiocyanate group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds and subsequent modulation of biological activity. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or protein binding.
Comparison with Similar Compounds
(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine: is structurally similar to other isothiocyanate derivatives, such as (4-Isothiocyanatophenyl)(3-methylphenyl)amine and (4-Isothiocyanatophenyl)(2-methoxyphenyl)amine . These compounds share the common feature of an isothiocyanate group attached to a phenyl ring, but differ in the substituents on the phenyl ring. The presence of the methoxy group in This compound imparts unique chemical and biological properties compared to its analogs.
Conclusion
This compound: is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in the synthesis of complex organic molecules and the study of biological processes. Further research and development of this compound may lead to new discoveries and applications in various fields.
Properties
IUPAC Name |
4-isothiocyanato-N-(4-methoxyphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-17-14-8-6-13(7-9-14)16-12-4-2-11(3-5-12)15-10-18/h2-9,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIKESPGXBFRGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651044 | |
Record name | 4-Isothiocyanato-N-(4-methoxyphenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27163-30-0 | |
Record name | 4-Isothiocyanato-N-(4-methoxyphenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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